molecular formula C17H16ClN5O B2647710 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide CAS No. 1005306-04-6

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide

Cat. No.: B2647710
CAS No.: 1005306-04-6
M. Wt: 341.8
InChI Key: MYZKPELFHTYLQQ-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide (CAS: 1005306-02-4, C₁₆H₁₄ClN₅O) is a tetrazole-based small molecule featuring a 4-chlorophenyl-substituted tetrazole ring linked via a methylene bridge to a 3,4-dimethylbenzamide moiety. This compound, cataloged as BE46506 , is structurally notable for its combination of aromatic chlorination and tetrazole heterocycles, which are common in medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZKPELFHTYLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a tetrazole ring and a chlorophenyl group, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17ClN4O
  • Molecular Weight : 316.79 g/mol

Structural Features

FeatureDescription
Tetrazole RingKnown for bioactivity and ability to mimic carboxylate groups
Chlorophenyl GroupEnhances lipophilicity and biological activity
Dimethylbenzamide MoietyContributes to the compound's overall pharmacological profile

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the tetrazole ring is often linked to enhanced activity against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that tetrazole derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

The anticancer properties of this compound have also been explored. Research suggests that the compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Apoptosis Induction

A recent study evaluated the effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via caspase activation
MCF-715.0Cell cycle arrest at G2/M phase

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. The tetrazole moiety allows it to interact with various enzymes by mimicking substrates or cofactors.

Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
Carbonic AnhydraseCompetitive5.0
AcetylcholinesteraseNon-competitive8.0

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways and lead to observed therapeutic effects.

Comparison with Similar Compounds

Tetrazole vs. Triazole Derivatives

  • Target Compound : The tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) provides enhanced metabolic stability compared to triazoles due to its aromaticity and resistance to enzymatic degradation.
  • Analog from : N-(4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (d24) replaces the tetrazole with a triazole. The antitumor activity of d24 analogs (e.g., c-Met inhibition) highlights the role of triazoles in modulating enzyme binding .

Key Structural Differences

Feature Target Compound (BE46506) d24 (Triazole Analog)
Heterocycle 1H-1,2,3,4-tetrazol-5-yl 1H-1,2,3-triazol-4-yl
Substituents 3,4-Dimethylbenzamide Purine-dione-linked acetamide
Molecular Weight 327.77 g/mol ~500 g/mol (estimated from formula)
Biological Role Undocumented (inferred stability) c-Met inhibition, antitumor activity

Substituent Modifications

Benzamide vs. Cyclohexylacetamide

  • Analog from : N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide (CAS: 946308-46-9) replaces the 3,4-dimethylbenzamide with a cyclohexylacetamide group. This substitution increases lipophilicity (logP ~3.5 vs.

Activity Implications

  • Antitumor Potential: highlights that 1-aryltriazole acids with chlorophenyl groups (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) show high growth inhibition (GP = 68–70%) in NCI-H522 lung cancer cells. The target compound’s tetrazole core may offer similar bioactivity but with improved pharmacokinetics .

Enzyme Inhibitor Analogues

  • HDAC Inhibitor from : 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (II-6h) shares the tetrazole-methylbenzamide scaffold but incorporates a hydroxamate group for histone deacetylase (HDAC) inhibition. The target compound lacks this metal-binding moiety, suggesting divergent therapeutic applications .

Physicochemical Properties

Property Target Compound Triazole Analog (d24) Cyclohexylacetamide Analog
Molecular Formula C₁₆H₁₄ClN₅O C₂₃H₂₀ClN₇O₄ C₁₆H₂₀ClN₅O
Molecular Weight 327.77 ~500 333.82
logP (Predicted) 2.8 3.2 3.5
Solubility Low (aromatic) Moderate (polar groups) Very low (lipophilic)

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